molecular formula C4H8OS2 B14349405 Ethanethioic acid, S-(2-mercaptoethyl) ester CAS No. 92220-36-5

Ethanethioic acid, S-(2-mercaptoethyl) ester

Cat. No.: B14349405
CAS No.: 92220-36-5
M. Wt: 136.2 g/mol
InChI Key: GTQFQIPXYDCNCH-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-(2-mercaptoethyl) ester is a chemical compound with the molecular formula C4H8OS2 and a molecular weight of 136.24 g/mol . It is known for its distinctive sulfur-containing structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanethioic acid, S-(2-mercaptoethyl) ester typically involves the reaction of ethanethioic acid with 2-mercaptoethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction can be represented as follows:

CH3COSH+HSCH2CH2OHCH3COSCH2CH2SH\text{CH}_3\text{COSH} + \text{HSCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COSCH}_2\text{CH}_2\text{SH} CH3​COSH+HSCH2​CH2​OH→CH3​COSCH2​CH2​SH

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, ensures the removal of impurities and the isolation of the pure ester.

Chemical Reactions Analysis

Types of Reactions: Ethanethioic acid, S-(2-mercaptoethyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atoms in the molecule.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically converts the thiol group (-SH) to a sulfonic acid group (-SO3H).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester back to the corresponding thiol and alcohol.

    Substitution: Substitution reactions involve the replacement of one functional group with another. For example, nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of new sulfur-containing compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield sulfonic acid derivatives, while reduction may regenerate the original thiol and alcohol.

Scientific Research Applications

Ethanethioic acid, S-(2-mercaptoethyl) ester has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and pathways.

    Biology: The compound is utilized in biochemical studies to investigate the role of sulfur-containing molecules in biological systems. It can be used to modify proteins and enzymes, providing insights into their structure and function.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of bioactive molecules with pharmaceutical properties.

    Industry: The compound finds applications in the production of specialty chemicals, including fragrances, flavors, and agrochemicals. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanethioic acid, S-(2-mercaptoethyl) ester involves its interaction with molecular targets and pathways in biological systems. The compound’s thiol group can form covalent bonds with proteins and enzymes, leading to modifications in their activity and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Ethanethioic acid, S-(2-mercaptoethyl) ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its mercaptoethyl group, which imparts specific reactivity and functionality, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

S-(2-sulfanylethyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS2/c1-4(5)7-3-2-6/h6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQFQIPXYDCNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444924
Record name Ethanethioic acid, S-(2-mercaptoethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92220-36-5
Record name Ethanethioic acid, S-(2-mercaptoethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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